Lipophilicity Differentiation: 1.3 LogP Unit Gap vs. N4-(2-Ethoxyphenyl) Isomer Alters Predicted ADME Profile
The target compound exhibits a computed LogP of 2.20, which is 1.31 log units lower than that of its closest structural isomer, 6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine (LogP 3.51) . Both compounds share identical molecular formula (C₁₂H₁₃ClN₄O), molecular weight (264.71), and TPSA (73.06 Ų), making this lipophilicity differential the principal distinguishing feature for passive membrane permeability and solubility predictions. The lower LogP of the target compound predicts improved aqueous solubility and potentially reduced CYP450 promiscuity compared to the more lipophilic ethoxyphenyl isomer [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2031 |
| Comparator Or Baseline | 6-Chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine; LogP = 3.5087 |
| Quantified Difference | ΔLogP = 1.3056 (lower for target compound) |
| Conditions | Computed value (consensus LogP); identical molecular formula C₁₂H₁₃ClN₄O and TPSA (73.06 Ų) for both isomers |
Why This Matters
A LogP difference exceeding 1 unit is sufficient to shift a compound between favorable and unfavorable ADME space; procurement decisions for a screening library or lead optimization campaign must account for this divergence when the goal is to identify soluble, orally bioavailable candidates.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. General principle: LogP >3 associated with increased risk of poor solubility, high metabolic turnover, and CYP inhibition. View Source
